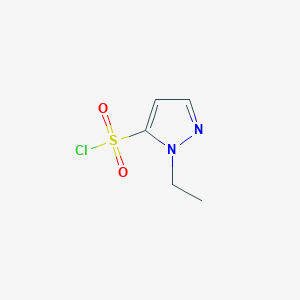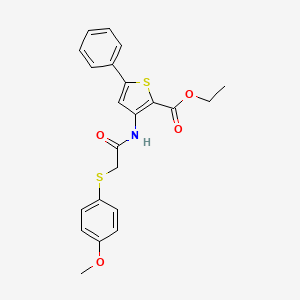
Carbamate de tert-butyle méthyle (3,4,5-trifluoro-2-nitrophényl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It serves as a reference standard in pharmaceutical testing.
Mécanisme D'action
Target of action
The compound “tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate” is a carbamate derivative. Carbamates are often used as insecticides, and they work by inhibiting the activity of acetylcholinesterase, an enzyme essential for nerve function in insects, humans, and many other animals .
Mode of action
Carbamates typically act by binding to acetylcholinesterase, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to an accumulation of acetylcholine in synapses, causing overstimulation and disruption of nerve signals .
Biochemical pathways
The primary pathway affected by carbamates is the cholinergic system, which involves the neurotransmitter acetylcholine. Disruption of this system can affect many physiological processes, including muscle contraction, heart rate, and brain function .
Result of action
The overstimulation caused by carbamates can lead to a variety of symptoms, depending on the specific compound and the dose. These can range from mild effects like salivation and eye watering, to more severe effects like muscle weakness, breathing difficulties, and even death in high doses .
Action environment
The action of carbamates can be influenced by various environmental factors. For example, certain enzymes can increase resistance to carbamates in some insects. Additionally, environmental conditions like temperature and humidity can affect the stability and efficacy of carbamates .
Méthodes De Préparation
The synthesis of tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative . Industrial production methods may involve similar steps but are optimized for scale and efficiency.
Analyse Des Réactions Chimiques
tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring positions.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, cesium carbonate as a base, and various solvents like 1,4-dioxane . Major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
tert-Butyl methyl(3,4,5-trifluoro-2-nitrophenyl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl (2-piperidin-3-ylethyl)carbamate
These compounds share structural similarities but differ in their functional groups and specific applications
Propriétés
IUPAC Name |
tert-butyl N-methyl-N-(3,4,5-trifluoro-2-nitrophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-12(2,3)21-11(18)16(4)7-5-6(13)8(14)9(15)10(7)17(19)20/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMULZMCMEMSUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2552412.png)
![8-fluoro-2-(naphthalene-1-carbonyl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indole](/img/structure/B2552414.png)
![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)



![2-[5-(3,4-dimethylphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2552429.png)

